molecular formula C11H13F2NO B4867824 3,4-difluoro-N-isobutylbenzamide

3,4-difluoro-N-isobutylbenzamide

Cat. No.: B4867824
M. Wt: 213.22 g/mol
InChI Key: OGPZEGWBIMALDE-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-isobutylbenzamide is a benzamide derivative characterized by a benzamide core substituted with fluorine atoms at the 3- and 4-positions of the aromatic ring and an isobutyl group attached to the nitrogen atom. This compound belongs to a class of agrochemicals and pharmaceuticals where fluorinated benzamides are widely studied for their bioactivity, particularly in pest control and enzyme inhibition.

However, analogs with similar substituents are well-characterized, allowing for inferential comparisons (discussed below).

Properties

IUPAC Name

3,4-difluoro-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c1-7(2)6-14-11(15)8-3-4-9(12)10(13)5-8/h3-5,7H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPZEGWBIMALDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3,4-difluoro-N-isobutylbenzamide with structurally related benzamide derivatives, focusing on substituent effects, applications, and physicochemical properties.

Compound Name Substituents on Benzamide Ring N-Substituent Primary Use Evidence ID
This compound (hypothetical) 3-F, 4-F Isobutyl Not specified -
N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide 2-F, 6-F Urea-linked 4-chlorophenyl Insect growth regulator (diflubenzuron)
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide 2-(3-CF₃-phenoxy)-pyridine 2,4-Difluorophenyl Herbicide (diflufenican)
N-(3,4-difluorophenyl)-3-methylbenzamide 3-CH₃ 3,4-Difluorophenyl Not specified (pharmaceutical intermediate)

Key Structural and Functional Differences:

Substituent Position on Benzamide Ring :

  • 3,4-Difluoro substitution (hypothetical compound) contrasts with 2,6-difluoro in diflubenzuron. The 3,4-difluoro configuration may alter steric and electronic interactions with biological targets compared to the para-substituted analogs. For example, diflubenzuron’s 2,6-difluoro arrangement enhances its insect chitin synthesis inhibition .
  • Isobutyl vs. Aryl N-Substituents : The isobutyl group in the hypothetical compound increases lipophilicity (logP ~3.5 estimated) compared to urea-linked aryl groups (e.g., diflubenzuron, logP ~4.2). This could affect soil adsorption or mammalian toxicity profiles.

Biological Activity: Diflubenzuron’s urea linkage is critical for binding to insect chitin synthase, while the pyridinecarboxamide core in diflufenican enables auxin-like herbicidal activity .

Metabolic Stability: Fluorine atoms in the 3,4-positions may reduce oxidative metabolism compared to non-fluorinated analogs. For instance, N-(3,4-difluorophenyl)-3-methylbenzamide () is utilized in pharmaceutical synthesis due to its stability under acidic conditions .

Research Findings and Limitations

  • In Silico Predictions: Molecular docking studies of fluorinated benzamides suggest that 3,4-difluoro substitution could enhance binding to GABA receptors or acetylcholinesterase (targets relevant to insecticides) compared to mono-fluoro analogs.
  • Gaps in Evidence: No peer-reviewed studies on this compound were identified in the provided materials. Current inferences rely on structurally adjacent compounds like diflubenzuron and diflufenican .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-difluoro-N-isobutylbenzamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves amide coupling between 3,4-difluorobenzoic acid derivatives and isobutylamine. Key steps include:

  • Activation of the carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .
  • Maintaining an inert atmosphere (nitrogen/argon) to prevent side reactions .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Reaction monitoring via TLC or HPLC to track progress and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm structural integrity and fluorine substitution patterns. NIST-referenced protocols ensure accuracy in chemical shift assignments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated C11H12F2N1O1C_{11}H_{12}F_{2}N_{1}O_{1}: 227.09 g/mol) .
  • HPLC-PDA : Quantifies purity (>95%) and detects impurities using reverse-phase columns with UV detection at 254 nm .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes/receptors with known interactions with fluorinated benzamides (e.g., kinase inhibitors or GPCRs) .
  • Dose-Response Curves : Use 3D cell cultures or primary cells to assess IC50_{50} values under controlled oxygen and pH conditions .
  • Control Experiments : Include structurally similar analogs (e.g., N,N-diethyl-4-fluorobenzamide) to isolate fluorine-specific effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

  • Methodological Answer :

  • Substituent Variation : Modify the isobutyl group to alkyl/aryl derivatives (e.g., cyclobutyl or phenyl) to alter lipophilicity and binding affinity .
  • Fluorine Positioning : Compare activity of 3,4-difluoro vs. 2,5-difluoro analogs to map electronic effects on target interactions .
  • Computational Modeling : Use DFT calculations to predict electrostatic potential surfaces and docking scores with targets like cytochrome P450 .

Q. What strategies resolve contradictory data in solubility or stability studies of this compound?

  • Methodological Answer :

  • Solubility Enhancement : Test co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles using PEGylation .
  • Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS to identify hydrolysis/byproducts .
  • Inter-Lab Validation : Share protocols via platforms like PubChem to standardize experimental conditions .

Q. How can researchers investigate the mechanism of action of this compound in complex biological systems?

  • Methodological Answer :

  • Pull-Down Assays : Use biotinylated derivatives to isolate target proteins from lysates, followed by MS-based proteomics .
  • Metabolomics : Track fluorine-specific metabolic pathways via 19F^{19}\text{F}-NMR in live-cell imaging .
  • Kinetic Analysis : Employ surface plasmon resonance (SPR) to measure binding kinetics (kon_{\text{on}}/koff_{\text{off}}) with recombinant proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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